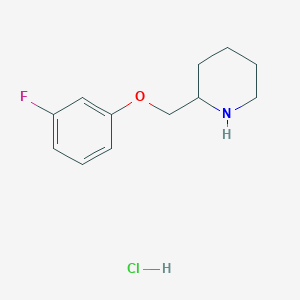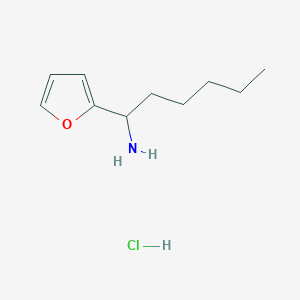
1-(Furan-2-yl)hexan-1-amine hydrochloride
Descripción general
Descripción
1-(Furan-2-yl)hexan-1-amine hydrochloride is a chemical compound with the molecular formula C10H18ClNO. It has a molecular weight of 203.71 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR, HPLC, LC-MS, and UPLC . Unfortunately, the specific details of the molecular structure are not provided in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Complex Synthesis : Furan compounds have been utilized in the synthesis of complex structures such as silatranes, demonstrating the versatility of furan derivatives in creating novel materials with potential applications in material science and catalysis (Singh et al., 2013).
Catalytic Applications
- Catalytic Conversion : Furan-derived amines, similar to the target compound, have been efficiently synthesized from biomass-derived intermediates using Ru-based catalysts, highlighting the role of furan compounds in sustainable chemistry and catalysis (Jiang et al., 2020).
Synthetic Chemistry
- Enantioselective Synthesis : Furan-2-yl amines and amino acids have been synthesized enantioselectively, showcasing the importance of furan derivatives in the development of chiral compounds for pharmaceuticals and agrochemicals (Demir et al., 2003).
- Cytotoxic Compounds : Certain furan-2-yl amines have shown high cytotoxic activity, indicating potential applications in the development of new anticancer agents (Ignatovich et al., 2014).
Material Science
- Polymer Synthesis : Furan derivatives have been incorporated into polymers, such as poly(esteramide)s, suggesting applications in creating new materials with specific properties like biodegradability and thermal stability (Triki et al., 2013).
- Healable Polyurethanes : Linear polyurethanes bearing pendant furan groups have been synthesized, leading to cross-linked healable polyurethanes, which opens up applications in self-healing materials (Du et al., 2014).
Aroma Chemistry
- Formation of Aroma Compounds : Furfuryl-amine, a related compound, has been identified as a precursor in the formation of furfuryl-pyrrole derivatives, which are important in food aroma, highlighting the relevance of furan derivatives in food chemistry and sensory science (Nikolov & Yaylayan, 2012).
Mecanismo De Acción
Target of Action
Furan derivatives, to which this compound belongs, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds have been known to interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
Furan derivatives have been known to interact with various biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Furan derivatives have been known to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Análisis Bioquímico
Biochemical Properties
1-(Furan-2-yl)hexan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly in the context of antimicrobial activity. The furan ring in its structure is known to interact with various enzymes and proteins, disrupting their normal function. For instance, it has been observed to inhibit bacterial enzymes involved in cell wall synthesis, leading to the death of the bacterial cells . Additionally, this compound can bind to proteins involved in metabolic pathways, altering their activity and affecting the overall metabolic flux within the cell .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. By binding to specific receptors on the cell surface, it can trigger a cascade of intracellular events that lead to changes in gene expression and cellular metabolism . For example, in bacterial cells, this compound can induce the expression of stress response genes, leading to an adaptive response that can either enhance survival or lead to cell death depending on the context .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. By binding to the active site of enzymes, it prevents the substrate from accessing the site, thereby inhibiting the enzyme’s function . This inhibition can lead to a buildup of substrates and a decrease in the products of the enzymatic reaction, disrupting normal cellular processes. Additionally, this compound can interact with DNA, leading to changes in gene expression . This interaction can result in the upregulation or downregulation of specific genes, further influencing cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Initially, the compound may exhibit strong antimicrobial activity, but its effectiveness can diminish as it degrades or as the target organisms develop resistance . The stability of this compound is also a crucial factor; it may degrade over time, leading to a decrease in its bioactivity . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as the upregulation of efflux pumps in bacteria, which can reduce the compound’s intracellular concentration and effectiveness .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it may exhibit beneficial effects, such as antimicrobial activity without significant toxicity . At higher doses, toxic effects can be observed, including damage to liver and kidney tissues . These adverse effects are likely due to the compound’s interaction with cellular proteins and enzymes, leading to disrupted cellular function and tissue damage . Threshold effects have also been observed, where a certain concentration of the compound is required to achieve a therapeutic effect, below which the compound is ineffective .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities compared to the parent compound. For instance, some metabolites may retain antimicrobial activity, while others may be inactive or even toxic . The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites within the cell, leading to changes in metabolic flux and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . Once inside the cell, the compound can be distributed to different cellular compartments, depending on its chemical properties and the presence of specific transporters . For example, it may accumulate in the cytoplasm or be transported into organelles such as the mitochondria . The distribution of this compound can influence its bioactivity and the overall cellular response to the compound .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be targeted to specific cellular compartments through the presence of targeting signals or post-translational modifications . For instance, it may be directed to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may localize to the mitochondria, where it can affect mitochondrial function and energy production . The specific localization of this compound within the cell can determine its overall impact on cellular function and health .
Propiedades
IUPAC Name |
1-(furan-2-yl)hexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-2-3-4-6-9(11)10-7-5-8-12-10;/h5,7-9H,2-4,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEPYPMSIQEIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC=CO1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


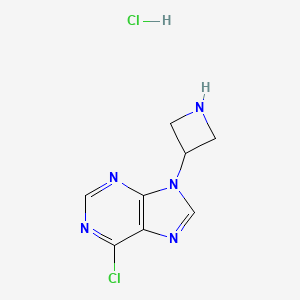
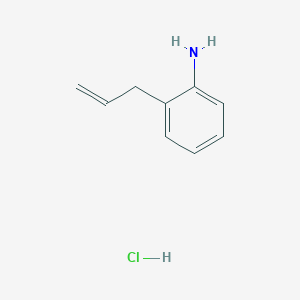
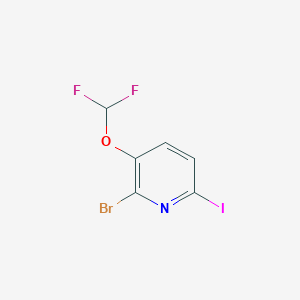
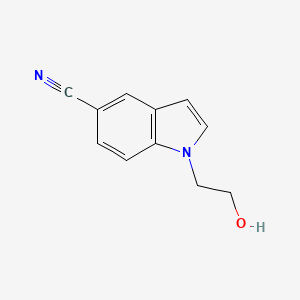

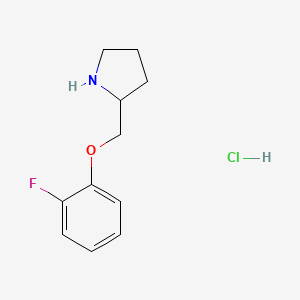

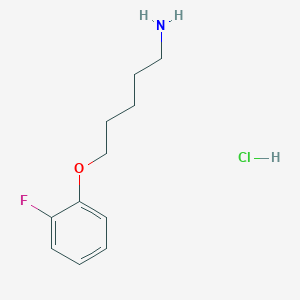

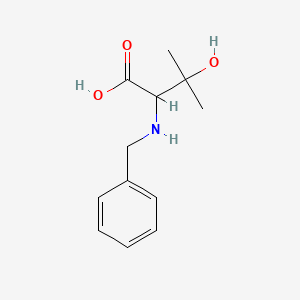

![3-(2-(ethylamino)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1446815.png)

